molecular formula C24H15N3O7 B1207130 Azidofluorescein diacetate CAS No. 77162-07-3

Azidofluorescein diacetate

Cat. No.: B1207130
CAS No.: 77162-07-3
M. Wt: 457.4 g/mol
InChI Key: KJKLQXMWCOZORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidofluorescein diacetate is synthesized from amino fluorescein through a series of chemical reactions. The reaction typically requires the use of ethanol as a solvent and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Azidofluorescein diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azidofluorescein diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.

    Biology: Employed in cellular imaging and tracking studies due to its ability to label intracellular components.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of fluorescent markers for disease detection.

    Industry: Applied in the development of fluorescent materials and sensors for various industrial applications.

Mechanism of Action

The mechanism of action of azidofluorescein diacetate involves its ability to penetrate cell membranes and label intracellular components. The compound’s azido groups enable it to participate in click chemistry reactions, allowing for the specific labelling of target molecules. The fluorescence of the compound is activated upon interaction with specific cellular environments, making it a valuable tool for studying intracellular processes.

Comparison with Similar Compounds

    Fluorescein diacetate: A precursor to azidofluorescein diacetate, used in similar applications but lacks the azido functionality.

    Carboxyfluorescein diacetate: Another derivative of fluorescein, used for similar purposes but with different functional groups.

    Azidocoumarin diacetate: A compound with similar azido functionality but based on the coumarin scaffold.

Uniqueness: this compound stands out due to its combination of azido and diacetate groups, which enhance its reactivity and fluorescence properties. This makes it particularly useful in click chemistry and intracellular labelling applications, where other similar compounds may not perform as effectively.

Properties

IUPAC Name

(6'-acetyloxy-5-azido-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O7/c1-12(28)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)29)5-8-20(22)24(19)18-6-3-14(26-27-25)9-17(18)23(30)34-24/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKLQXMWCOZORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227923
Record name Azidofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77162-07-3
Record name Azidofluorescein diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azidofluorescein diacetate
Reactant of Route 2
Reactant of Route 2
Azidofluorescein diacetate
Reactant of Route 3
Reactant of Route 3
Azidofluorescein diacetate
Reactant of Route 4
Reactant of Route 4
Azidofluorescein diacetate
Reactant of Route 5
Reactant of Route 5
Azidofluorescein diacetate
Reactant of Route 6
Reactant of Route 6
Azidofluorescein diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.